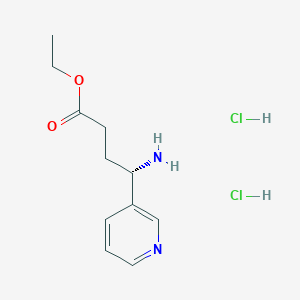

(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride

Description

Structural Analysis of (S)-4-Amino-4-pyridin-3-yl-butyric Acid Ethyl Ester Dihydrochloride

Molecular Geometry and Stereochemical Configuration

The compound features a butyric acid ethyl ester backbone substituted at the γ-position with both an amino group and a pyridin-3-yl moiety. The (S)-configuration at the chiral center is critical for its biological interactions, as stereochemistry often dictates binding affinity to molecular targets.

Key Structural Parameters :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂·2HCl | |

| Molecular Weight | 253.13 g/mol (base compound) | |

| Chiral Center | C4 (S-configuration) | |

| Pyridine Orientation | 3-position substitution |

The ethyl ester group introduces steric bulk compared to carboxylate analogues like 4-(methylamino)-4-(3-pyridyl)butyric acid, potentially altering solubility and metabolic stability.

Electronic Structure and Tautomeric Properties

The pyridine ring’s electron-deficient aromatic system interacts with the amino group’s lone pair, creating a conjugated system that stabilizes the molecule. Tautomerism is limited due to the fixed substitution pattern, but resonance effects between the amino group and pyridine nitrogen influence charge distribution.

Electronic Features :

Hydrogen Bonding Patterns in Crystalline Form

The dihydrochloride salt form facilitates extensive hydrogen bonding. Crystallographic data from related pyridine salts suggest:

| Interaction Type | Bond Length (Å) | Angle (°) | Source |

|---|---|---|---|

| N–H···Cl⁻ | 2.1–2.3 | 150–160 | |

| O–H···O (ester) | 2.5–2.7 | 120–130 | |

| π-Stacking (pyridine) | 3.4–3.6 | – |

These interactions stabilize the crystal lattice, as observed in analogues like tylophorinicine, where methoxy groups participate in similar networks.

Comparative Analysis with Pyridine-Containing Analogues

4-(Methylamino)-4-(3-pyridyl)butyric Acid

- Structural Differences : Carboxylic acid vs. ethyl ester; methylamino vs. primary amino group.

- Physicochemical Impact : Lower log P (-3.21) compared to the esterified form, reducing membrane permeability.

Tylophorinicine

- Functional Groups : Methoxy-substituted phenanthrene vs. pyridine core.

- Biological Relevance : Tylophorinicine’s anticancer activity via kinase inhibition highlights the potential of pyridine derivatives in targeted therapies.

(S)-3-Amino-4-(pyridin-3-yl)butanoic Acid Dihydrochloride

Properties

IUPAC Name |

ethyl (4S)-4-amino-4-pyridin-3-ylbutanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c1-2-15-11(14)6-5-10(12)9-4-3-7-13-8-9;;/h3-4,7-8,10H,2,5-6,12H2,1H3;2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBVVNHCTYITTD-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CN=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C1=CN=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride, also known as ethyl (S)-4-amino-4-(pyridin-3-yl)butanoate dihydrochloride, is a compound with significant biological activity. Its unique structure, which includes an amino group and a pyridine ring, makes it a subject of interest in pharmacological research. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula: C11H18Cl2N2O2

- Molecular Weight: 281.18 g/mol

- CAS Number: 2416991-41-6

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the amino group allows for binding to enzymes or receptors, potentially modulating their activity. This interaction can influence several biological pathways, making it relevant in therapeutic contexts.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to (S)-4-amino-4-pyridin-3-yl-butyric acid exhibit antimicrobial properties. For example, derivatives have shown efficacy against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged between 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone .

2. Anticancer Properties

Research has explored the anticancer potential of related compounds through cell line assays. For instance, studies evaluating the growth inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) reported significant antiproliferative effects with IC50 values indicating effective concentrations required for 50% growth inhibition .

| Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| MCF-7 | (S)-4-Amino... | 225 |

| HeLa | (S)-4-Amino... | 150 |

3. Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects, particularly in conditions such as Alzheimer's disease. Inhibitory activity against acetylcholinesterase (AChE) has been reported, which is crucial for maintaining acetylcholine levels in the brain and may help mitigate cognitive decline associated with neurodegenerative disorders .

Case Study 1: Antibacterial Efficacy

In a controlled study, a series of derivatives were synthesized and tested against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity with inhibition zones measuring up to 29 mm against K. pneumoniae. This study highlights the potential application of (S)-4-amino-4-pyridin-3-yl-butyric acid in developing new antibacterial agents .

Case Study 2: Anticancer Activity

A comparative analysis was conducted on the growth inhibition of various cancer cell lines treated with (S)-4-amino derivatives. The findings demonstrated that treatment led to apoptosis in MCF-7 cells, evidenced by increased lactate dehydrogenase (LDH) levels post-treatment, suggesting effective cytotoxicity .

Scientific Research Applications

Chemistry

(S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride serves as a building block in organic synthesis and as a reagent in various chemical reactions. Its unique structure allows for versatile modifications that can lead to the development of new compounds.

Biology

In biological research, this compound has been studied for its potential interactions with biomolecules. It shows promise in modulating biological pathways, particularly in neurobiology and cancer research.

Medicine

The compound is under investigation for various therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells. For example, in a study involving MCF-7 breast cancer cells, significant inhibition of cell growth was observed at concentrations above 100 µM.

- Cardiovascular Effects : It acts as a neprilysin inhibitor, which may prolong the effects of atrial natriuretic peptides (ANPs), suggesting potential applications in treating hypertension and heart failure.

- Neurological Applications : Emerging evidence suggests it may be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems.

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing significant inhibition of cell growth through mechanisms involving increased lactate dehydrogenase release and alterations in cell cycle dynamics.

Study 2: Cardiovascular Applications

In a preclinical model involving hypertensive rats, the compound demonstrated efficacy in reducing blood pressure by inhibiting neprilysin activity, leading to increased levels of ANPs. This highlights its potential as a therapeutic agent for cardiovascular conditions.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with other esters, amino acid derivatives, and pyridine-containing molecules. Below is a comparative analysis with two relevant compounds:

Physicochemical Properties

- Solubility: The dihydrochloride salt form of the target compound likely improves water solubility compared to neutral esters (e.g., Reference Example 74, which lacks a salt form) . Amustaline dihydrochloride, however, is formulated for intravenous use, emphasizing its compatibility with biological fluids .

- Stability : The pyridine ring in the target compound may confer resistance to hydrolysis relative to acridine-based compounds like Amustaline, which are prone to photodegradation .

Q & A

Q. How can the synthesis of (S)-4-amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride be optimized for high enantiomeric purity?

- Methodological Answer : To ensure stereochemical integrity, use a base-catalyzed alkylation strategy to protect the carboxylate anion during intermediate steps, as demonstrated in analogous pyrrolidine enantiomer syntheses. This prevents racemization at the α-carbon. For example, proline alkylation with 4-chlorobenzyl chloride under basic conditions preserves the (S)-configuration . Follow this with non-racemizing hydrolysis protocols (e.g., using mild acidic conditions) to generate the free carboxylic acid intermediate. Final esterification with ethanol in the presence of HCl gas yields the dihydrochloride salt while retaining enantiopurity. Confirm purity via chiral HPLC or polarimetry.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After synthesis, employ a combination of recrystallization and column chromatography. Use solvents like ethanol/water mixtures for recrystallization, leveraging the compound’s solubility differences from byproducts. For column chromatography, a silica gel stationary phase with a gradient of dichloromethane/methanol (95:5 to 90:10) can resolve polar impurities. Final purity should be validated via HPLC (≥98% by area normalization at 210–220 nm) and ¹H NMR to detect residual solvents (e.g., acetone) or unreacted intermediates .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺ or [M-Cl]⁺) and isotopic pattern. For stereochemical confirmation, compare experimental circular dichroism (CD) spectra with computational predictions or reference standards. X-ray crystallography is ideal for absolute configuration determination if suitable crystals are obtained. Complementary ¹³C NMR data (e.g., carbonyl and pyridinyl carbon shifts) can further validate the ester and aromatic moieties .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this compound in complex matrices?

- Methodological Answer : Derivatize the compound with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to form diastereomers, which can be resolved via reverse-phase HPLC with UV detection at 254 nm. Alternatively, use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC or SFC (supercritical fluid chromatography). Validate the method using racemic and enantiopure standards, and calculate ee via peak area ratios .

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 2, and 4 weeks. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., ester cleavage or pyridinyl ring oxidation). For thermal stability, use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Store samples in amber vials under inert gas to mitigate light/moisture effects, as recommended for similar dihydrochloride salts .

Q. How can researchers resolve contradictions in biological activity data between synthetic batches?

- Methodological Answer : First, verify batch-to-batch consistency in enantiopurity and impurity profiles (e.g., residual solvents, unreacted precursors) using the methods above. If purity is confirmed, assess solubility differences by measuring partition coefficients (logP) in octanol/water. For in vitro assays, pre-equilibrate the compound in assay buffer to ensure consistent dissolution. If discrepancies persist, evaluate stereospecific interactions using molecular docking simulations or competitive binding assays with known targets .

Q. What strategies mitigate racemization during large-scale synthesis?

- Methodological Answer : Optimize reaction conditions to minimize exposure to heat and strong acids/bases. For example, use low-temperature (0–5°C) esterification with HCl gas instead of aqueous HCl. Replace traditional amide coupling reagents (e.g., EDCI) with racemization-suppressing agents like OxymaPure®/DIC. Monitor reaction progress in real-time via inline FTIR to detect early racemization. Scale-up trials should include periodic sampling for chiral analysis to validate process robustness .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.